tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group and a 2-oxoethyl substituent on the pyrrolidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as amino acids or amines with carbonyl compounds.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Addition of the 2-Oxoethyl Group: The 2-oxoethyl group can be added via an alkylation reaction using an appropriate alkylating agent, such as ethyl bromoacetate, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-oxoethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the 2-oxoethyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of chiral ligands and catalysts.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and functional groups. The 2-oxoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity.
Comparison with Similar Compounds
tert-Butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate: Similar structure but with a hydroxyl group instead of an oxo group.
tert-Butyl (3R)-3-(2-aminoethyl)pyrrolidine-1-carboxylate: Contains an amino group instead of an oxo group.
tert-Butyl (3R)-3-(2-methyl)pyrrolidine-1-carboxylate: Has a methyl group instead of an oxo group.
Uniqueness:
- The presence of the 2-oxoethyl group in tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate imparts unique reactivity and potential for forming covalent bonds with biological targets.
- The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and stability.
Properties
CAS No. |
1374673-63-8 |
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Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(2-oxoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h7,9H,4-6,8H2,1-3H3/t9-/m1/s1 |
InChI Key |
XPZCYZRSVIZGRM-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)CC=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC=O |
Purity |
95 |
Origin of Product |
United States |
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